molecular formula C8H6BrFN2 B2636887 7-Bromo-3-fluoro-1-methylindazole CAS No. 2168379-42-6

7-Bromo-3-fluoro-1-methylindazole

Cat. No. B2636887
CAS RN: 2168379-42-6
M. Wt: 229.052
InChI Key: WZJJQJIOISHXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-fluoro-1-methylindazole is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound, consisting of a pyrazole ring fused with a benzene ring .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-fluoro-1-methylindazole can be represented by the formula C8H7BrFN2. The molecular weight of this compound is approximately 211.06 g/mol for the bromo derivative and 150.16 g/mol for the fluoro derivative .

Scientific Research Applications

  • Alpha-Glucosidase Inhibition and Antioxidant Activity : Compounds related to 7-Bromo-3-fluoro-1-methylindazole have shown significant alpha-glucosidase inhibition and antioxidant potential. These compounds, including derivatives of 5-bromo-3-methylindazoles, have been evaluated for their inhibitory effect against alpha-glucosidase activity and for their antioxidant potential through radical scavenging assays. This suggests potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

  • Inhibition of Neuronal Nitric Oxide Synthase : A study demonstrated that 7-Nitroindazole, a compound related to 7-Bromo-3-fluoro-1-methylindazole, effectively protects against profound striatal dopamine depletions in MPTP-treated baboons, suggesting a role in managing Parkinson's disease. This protective effect is attributed to the inhibition of neuronal nitric oxide synthase (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).

  • Antibacterial and Antifungal Properties : Novel compounds containing pyrazole moieties, which are structurally related to 7-Bromo-3-fluoro-1-methylindazole, have been synthesized and showed considerable antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

  • Fluorimetric Determination of Secondary Amino Acids : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has shown superiority in reactivity and fluorescence yield for the determination of secondary amino acids, suggesting its use in analytical chemistry for amino acid analysis (Imai & Watanabe, 1981).

  • Effects on Cognitive Functions in Rats : Another related compound, 3-bromo-7-nitroindazole, has been studied for its effects on cognitive functions in rats. It was found that inhibition of neuronal nitric oxide synthase disrupts reference and working memory processes, indicating potential implications in neurological research (Komsuoglu-Celikyurt, Gocmez, Mutlu, Gacar, Aricioglu, & Utkan, 2011).

  • Inhibitors of Factor Xa : Research on 7-fluoroindazoles, closely related to 7-Bromo-3-fluoro-1-methylindazole, reveals their potential as potent and selective inhibitors of factor Xa, an important target in anticoagulant therapy (Lee et al., 2008).

Safety and Hazards

The safety data sheet for 3-Bromo-1-methylindazole indicates that it is toxic if swallowed. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling . Similar precautions should be taken when handling 7-Bromo-3-fluoro-1-methylindazole.

properties

IUPAC Name

7-bromo-3-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJQJIOISHXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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